5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a furan ring substituted at the 2-position with a bromo group and an amide linkage to a cyclopropyl-substituted pyrrolidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Furan Ring: Starting with a suitable furan precursor, bromination is carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the 2-position.
Synthesis of the Pyrrolidinone Moiety: The cyclopropyl-substituted pyrrolidinone is synthesized separately, often through cyclization reactions involving appropriate amines and carbonyl compounds.
Amide Bond Formation: The final step involves coupling the brominated furan with the pyrrolidinone moiety using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furans, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, possibly due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide
- 5-fluoro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide
Uniqueness
5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromo group can participate in specific interactions and reactions that other halogens may not, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c13-10-4-3-9(18-10)12(17)14-7-5-11(16)15(6-7)8-1-2-8/h3-4,7-8H,1-2,5-6H2,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJKRFKFBXIPDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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